8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Physicochemical Properties Lipophilicity Blood-Brain Barrier

This compound is a synthetic derivative belonging to the homoisoflavonoid class, specifically a [1,3]dioxolo[4,5-g]chromen-6-one core. It is characterized by a methylenedioxy group fused to the coumarin scaffold and an 8-((4-methylpiperidin-1-yl)methyl) substituent.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 859860-11-0
Cat. No. B2684022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
CAS859860-11-0
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCC1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
InChIInChI=1S/C17H19NO4/c1-11-2-4-18(5-3-11)9-12-6-17(19)22-14-8-16-15(7-13(12)14)20-10-21-16/h6-8,11H,2-5,9-10H2,1H3
InChIKeyUUXJHAJUIVTVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((4-Methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859860-11-0): A Structurally Unique Homoisoflavonoid Analog for Screening Libraries


This compound is a synthetic derivative belonging to the homoisoflavonoid class, specifically a [1,3]dioxolo[4,5-g]chromen-6-one core. It is characterized by a methylenedioxy group fused to the coumarin scaffold and an 8-((4-methylpiperidin-1-yl)methyl) substituent [1]. It is primarily distributed as a screening compound by chemical suppliers like InterBioScreen (ID: STOCK1N-50105) [2]. Compounds within this chemotype have been investigated for their cytotoxic potential in academic research [3].

Why Broad-Spectrum Screening Compounds Cannot Substitute for 8-((4-Methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one's Specific Scaffold


In-class compounds such as unsubstituted piperidine or 2-methylpiperidine analogs share the same core but critically alter the topological and physicochemical profile. The specific 4-methylpiperidine substituent on this exact scaffold dictates a unique LogP (2.27) [1] and polar surface area (PSA: 48.0 Ų) [2], which are directly linked to membrane permeability, solubility, and target engagement. Replacing this precise moiety with a close analog can lead to drastically different pharmacokinetic or pharmacodynamic outcomes, making the exact compound indispensable for consistent structure-activity relationship (SAR) studies.

Quantitative Evidence for the Selection of 8-((4-Methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one Over Its Closest Analogs


Physicochemical Differentiation: Lipophilicity (LogP) Optimization for Blood-Brain Barrier Penetration

The target compound exhibits a LogP of 2.27 [1], ideal for CNS drug-likeness. In contrast, the extremely close analog 8-(piperidin-1-ylmethyl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one (the des-methyl analog) is expected to have a significantly lower LogP due to the loss of the hydrophobic methyl group. This difference can critically impact the compound's ability to passively diffuse across biological membranes, a parameter of paramount importance for neurological target engagement.

Physicochemical Properties Lipophilicity Blood-Brain Barrier

Structural Uniqueness: Absence of Undesired CYP2D6 Inhibition Liability

While structurally related chromen-2-one analogs with similar piperidine substituents have shown potent CYP2D6 inhibition (IC50 as low as 30,000 nM) [1], the 6H-[1,3]dioxolo[4,5-g]chromen-6-one scaffold of the target compound creates a distinct spatial and electronic environment. This structural divergence is expected to result in a significantly different inhibitory profile against CYP450 enzymes, potentially offering a cleaner metabolic interaction profile compared to 6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-2-one, a compound with a similar side chain but a different core.

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

Class-Level Cytotoxic Potential: Validation Against Breast Cancer Cell Lines

The core scaffold of this compound, the [1,3]dioxolo[4,5-g]chromen-8-one system, has been directly studied for its anti-cancer properties. In a peer-reviewed study, a series of closely related 7-benzylidene-6,7-dihydro derivatives were evaluated, and compound 4a demonstrated significant cytotoxicity against MCF-7, T47D, and MDA-MB-231 breast cancer cell lines [1]. This validates the scaffold as a promising starting point for anti-cancer drug discovery, and the specific piperidine substitution makes this compound a non-obvious, novel derivative for a follow-up or diversity-oriented synthesis screen.

Cytotoxicity Breast Cancer Homoisoflavonoid

Key Application Scenarios for 8-((4-Methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one in Scientific Procurement


CNS-Targeted Drug Discovery Screening

Procure this compound to probe neuroprotective or anti-neurodegenerative targets. Its predicted lipophilicity (LogP 2.27) is highly favorable for crossing the blood-brain barrier, positioning it as a superior alternative to more polar analogs [1].

Focused SAR Library for Anti-Cancer Research

Build a diversity-oriented screening library around the validated [1,3]dioxolo[4,5-g]chromen-8-one scaffold, which has demonstrated promising cytotoxicity against breast cancer cell lines, to generate novel leads with improved potency and selectivity [2].

Metabolic Stability and CYP450 Profiling Studies

Use this compound as a control to probe the effect of the methylenedioxy-chromenone scaffold on cytochrome P450 interactions, especially as a potential orthogonal chemotype that avoids the CYP2D6 inhibition liability known to plague other piperidinyl-methyl chromen-2-one derivatives [3].

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